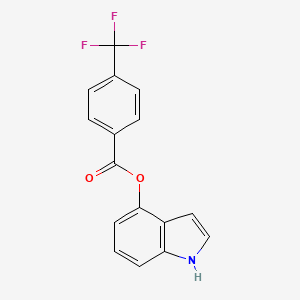

1H-indol-4-yl 4-(trifluoromethyl)benzoate

Description

The Indole (B1671886) Scaffold as a Central Motif in Contemporary Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental structural unit in a multitude of biologically active compounds. nih.gov Its prevalence in nature, from the amino acid tryptophan to complex alkaloids, has inspired chemists to explore its potential in drug discovery. researchgate.net The indole scaffold's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can bind to diverse biological targets. nih.gov

Numerous indole derivatives have been developed and investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net For instance, 4-hydroxyindole (B18505) has been identified as a potent inhibitor of amyloid fibril formation, a process associated with Alzheimer's disease. nih.gov This highlights the potential of the indole core, and specifically the 4-substituted indole, in the development of novel therapeutic agents. The versatility of the indole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of a molecule's pharmacological profile. nih.gov

Importance of the Benzoate (B1203000) Moiety in Molecular Design and Interactions

The benzoate moiety, the ester of benzoic acid, plays a crucial role in molecular design and influencing intermolecular interactions. Aromatic esters, in general, are valued for their role as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov The ester linkage can modulate a molecule's physical and chemical properties, such as its boiling point, melting point, and solubility. nih.gov

The Trifluoromethyl Group's Influence on Molecular Properties and Research Trajectories

The trifluoromethyl (CF3) group is a powerful tool in medicinal chemistry, often used to enhance the properties of drug candidates. mdpi.com Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. mdpi.com The replacement of a methyl group with a trifluoromethyl group can block metabolic oxidation, a common pathway for drug deactivation. mdpi.com

The high electronegativity of the fluorine atoms in the CF3 group can lead to favorable interactions with biological targets, such as dipole-dipole and hydrogen bond interactions. mdpi.com Furthermore, the trifluoromethyl group can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. beilstein-journals.org The strategic placement of a trifluoromethyl group on a phenyl ring, as seen in the 4-(trifluoromethyl)benzoate moiety, is a common strategy to enhance the pharmacological properties of a compound. mdpi.commdpi.com For example, trifluoromethyl-substituted phenyl groups have been found in potent growth inhibitors of various bacterial strains. mdpi.com

Overview of the Integrated 1H-indol-4-yl 4-(trifluoromethyl)benzoate Chemical Entity

The chemical entity 1H-indol-4-yl 4-(trifluoromethyl)benzoate integrates the key features of its constituent parts. The 4-hydroxyindole core provides a biologically relevant scaffold, while the 4-(trifluoromethyl)benzoate moiety introduces properties that can enhance its drug-like characteristics. While specific research on this exact compound is limited, its structure suggests potential for biological activity.

The synthesis of similar trifluoromethyl-indolyl-phenyl compounds has been explored, indicating the chemical feasibility of constructing such molecules. beilstein-archives.orgnih.gov The combination of the indole ring, a known pharmacophore, with the trifluoromethyl group, a metabolic blocker and binding enhancer, and the benzoate linker, a potential prodrug moiety, makes 1H-indol-4-yl 4-(trifluoromethyl)benzoate a compound of significant academic interest for further investigation.

Physicochemical Properties of Constituent Moieties and an Analogous Compound

| Property | Indole | Benzoic Acid | Trifluorotoluene | 3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid nih.gov |

| Molecular Formula | C8H7N | C7H6O2 | C7H5F3 | C29H21F3N2O2 |

| Molar Mass ( g/mol ) | 117.15 | 122.12 | 146.11 | 486.5 |

| Boiling Point (°C) | 253-254 | 249.2 | 102 | Not Available |

| Melting Point (°C) | 52-54 | 122.4 | -29 | Not Available |

| LogP | 2.14 | 1.87 | 2.60 | 7.2 |

Interactive Data Table: Properties of Related Compounds

Below is an interactive table summarizing key properties of compounds structurally related to the components of 1H-indol-4-yl 4-(trifluoromethyl)benzoate.

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-4-yl 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO2/c17-16(18,19)11-6-4-10(5-7-11)15(21)22-14-3-1-2-13-12(14)8-9-20-13/h1-9,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKOSFYICJBBOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical and Spectroscopic Characterization of 1h Indol 4 Yl 4 Trifluoromethyl Benzoate for Research

X-ray Crystallography for Three-Dimensional Molecular Structure ElucidationThere are no published reports of the single-crystal X-ray diffraction of 1H-indol-4-yl 4-(trifluoromethyl)benzoate, meaning its precise three-dimensional structure, bond lengths, and bond angles have not been experimentally determined and publicly shared.

Further research and publication by synthetic and analytical chemists would be required to provide the specific data necessary to fully characterize this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to investigate the electronic transitions within a molecule. By measuring the absorption of UV or visible light, this method provides valuable information about the chromophores present in the compound's structure. For 1H-indol-4-yl 4-(trifluoromethyl)benzoate, the UV-Vis spectrum is expected to be primarily influenced by the electronic systems of the indole (B1671886) ring and the 4-(trifluoromethyl)benzoate moiety.

While specific experimental UV-Vis data for 1H-indol-4-yl 4-(trifluoromethyl)benzoate is not extensively documented in publicly available literature, its spectral characteristics can be inferred by examining its constituent chromophores. The indole nucleus is known to exhibit distinct absorption bands in the ultraviolet region. researchdata.edu.auresearchgate.netnih.gov These absorptions are attributed to π → π* electronic transitions within the aromatic system.

Typically, indole and its derivatives display two main absorption bands. nih.govacs.org The first, often referred to as the 1La band, appears at shorter wavelengths with high intensity. The second, the 1Lb band, is observed at longer wavelengths and usually has a lower intensity with a more defined fine structure. nih.gov The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.

Detailed research findings on closely related indole esters or other 4-substituted indoles can provide a basis for predicting the spectral behavior of the title compound. For instance, the introduction of an ester linkage at the 4-position can lead to a bathochromic (red) or hypsochromic (blue) shift of the indole absorption bands, depending on the electronic interplay between the indole ring and the benzoate (B1203000) group.

Expected Electronic Transitions:

The UV-Vis spectrum of 1H-indol-4-yl 4-(trifluoromethyl)benzoate would be expected to show absorptions corresponding to the following electronic transitions:

π → π transitions:* These are characteristic of the aromatic systems of both the indole and benzoate parts of the molecule. These transitions are typically of high intensity.

n → π transitions:* The carbonyl group (C=O) and the oxygen atoms of the ester functionality contain non-bonding electrons (n-electrons). Transitions involving the excitation of these electrons to an anti-bonding π* orbital are possible. These transitions are generally of much lower intensity compared to π → π* transitions.

To provide a more concrete, albeit predictive, representation, the following table outlines the expected absorption maxima (λmax) for the constituent parts of the molecule. It is important to note that the actual spectrum of 1H-indol-4-yl 4-(trifluoromethyl)benzoate will result from the conjugation and electronic interactions between these two moieties.

| Chromophore | Expected λmax (nm) | Associated Transition | Reference Moiety |

|---|---|---|---|

| Indole Ring | ~260-290 nm | π → π* (1Lb band) | Indole |

| Indole Ring | ~210-220 nm | π → π* (1La band) | Indole |

| 4-(Trifluoromethyl)benzoate | ~230-250 nm | π → π* | Benzoic Acid Derivatives |

The precise λmax values and their corresponding molar absorptivity (ε) for 1H-indol-4-yl 4-(trifluoromethyl)benzoate would need to be determined experimentally by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and recording its UV-Vis spectrum. researchdata.edu.au The resulting spectrum would provide empirical confirmation of the electronic structure and could be used for quantitative analysis.

1h Indol 4 Yl 4 Trifluoromethyl Benzoate As a Chemical Biology Tool

Design and Synthesis of Advanced Chemical Probes from the Scaffold

There is no available scientific literature describing the design and synthesis of advanced chemical probes derived from the 1H-indol-4-yl 4-(trifluoromethyl)benzoate scaffold. Research in chemical biology often involves modifying a core scaffold to incorporate reporter tags (such as fluorophores or biotin) or reactive groups for covalent labeling of biological targets. However, no such derivatives of 1H-indol-4-yl 4-(trifluoromethyl)benzoate have been reported in published studies.

Application in Target Deconvolution and Validation in Complex Biological Systems

Information regarding the use of 1H-indol-4-yl 4-(trifluoromethyl)benzoate for target deconvolution and validation is not available. Target identification is a critical step in understanding the mechanism of action of a bioactive compound and typically involves techniques such as affinity chromatography, activity-based protein profiling, or genetic approaches, often facilitated by chemical probes derived from the compound of interest. As no such probes for 1H-indol-4-yl 4-(trifluoromethyl)benzoate have been described, its biological targets remain unknown.

Utilization for Elucidating Molecular Mechanisms in Cellular Contexts (Non-Therapeutic)

There are no published studies that utilize 1H-indol-4-yl 4-(trifluoromethyl)benzoate to elucidate molecular mechanisms in cellular contexts for non-therapeutic purposes. Such studies would involve using the compound to perturb specific cellular pathways and observe the downstream consequences, thereby providing insights into fundamental biological processes. The absence of foundational research on its biological activity and molecular targets precludes its use in such mechanistic studies.

Future Research Directions and Advanced Synthetic Strategies for 1h Indol 4 Yl 4 Trifluoromethyl Benzoate Derivatives

Advancements in Asymmetric Synthesis and Stereocontrol for Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to control the three-dimensional arrangement of atoms in analogues of 1H-indol-4-yl 4-(trifluoromethyl)benzoate is a critical area of research.

Recent progress in asymmetric catalysis offers powerful tools for the enantioselective synthesis of chiral indole (B1671886) derivatives. nih.govresearchgate.net Chiral metal complexes and organocatalysts can be employed in reactions such as the Friedel-Crafts alkylation of the indole nucleus to introduce chiral side chains. nih.govresearchgate.net For instance, the asymmetric alkylation of a 4-hydroxyindole (B18505) precursor could establish a key stereocenter before esterification with 4-(trifluoromethyl)benzoic acid. The use of chiral phosphoric acids has shown considerable promise in catalyzing various asymmetric transformations on the indole scaffold. rsc.org

Chiral auxiliaries provide another established strategy for stereocontrol. By temporarily attaching a chiral molecule to an indole precursor, it is possible to direct subsequent reactions to occur stereoselectively. After the desired stereocenter is created, the auxiliary can be removed. This approach, while effective, often requires additional synthetic steps for attachment and removal of the auxiliary.

Biocatalysis is emerging as a highly attractive and sustainable approach to asymmetric synthesis. acs.org Enzymes, operating under mild conditions, can exhibit exquisite stereo-, regio-, and chemoselectivity. For example, flavin-dependent monooxygenases have been shown to stereoselectively oxidize indole substrates, a reaction that could be adapted to produce chiral precursors for 1H-indol-4-yl 4-(trifluoromethyl)benzoate analogues. organic-chemistry.org Lipases and esterases are also valuable biocatalysts for the kinetic resolution of racemic mixtures of indole derivatives or their precursors. acs.org

| Strategy | Description | Potential Application to Analogues |

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to induce enantioselectivity in reactions. nih.govresearchgate.net | Enantioselective functionalization of the indole ring or side chains of precursors. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to direct the stereochemical outcome of a reaction. | Stereocontrolled synthesis of substituted indole precursors. |

| Biocatalysis | Utilization of enzymes to perform stereoselective transformations. acs.org | Enantioselective oxidation or hydrolysis of indole precursors. organic-chemistry.org |

Development of Novel Fluorination Methodologies for Trifluoromethyl Introduction

The trifluoromethyl (CF3) group is a key feature of 1H-indol-4-yl 4-(trifluoromethyl)benzoate, significantly influencing its electronic properties, lipophilicity, and metabolic stability. The development of new methods for the introduction of this group is therefore of high importance.

Historically, the introduction of a trifluoromethyl group has been challenging. However, a plethora of novel trifluoromethylating reagents have been developed in recent years. These can be broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylating agents.

Electrophilic trifluoromethylating reagents , such as Togni's and Umemoto's reagents, are hypervalent iodine and sulfonium (B1226848) compounds, respectively, that can deliver a "CF3+" equivalent to nucleophilic substrates. nih.govacs.org These reagents have been successfully used for the trifluoromethylation of a wide range of compounds, including indoles. rug.nlresearchgate.net

Nucleophilic trifluoromethylating reagents , like the Ruppert-Prakash reagent (TMSCF3), provide a "CF3-" source and are often used in conjunction with a fluoride (B91410) source. rsc.org

Radical trifluoromethylation has gained significant traction, often employing simple and inexpensive radical precursors.

Modern catalytic methods have revolutionized the introduction of the trifluoromethyl group. Copper-catalyzed trifluoromethylation of aryl halides and boronic acids has become a robust and widely used method. researchgate.netbeilstein-journals.org More recently, photoredox catalysis has emerged as a powerful tool for C-H trifluoromethylation, allowing for the direct introduction of the CF3 group into a C-H bond without the need for pre-functionalization. acs.orgrsc.orglu.se This approach offers a more atom-economical and potentially more sustainable route to trifluoromethylated indole derivatives.

| Methodology | Reagent/Catalyst Examples | Key Features |

| Electrophilic Trifluoromethylation | Togni's reagents, Umemoto's reagents nih.govacs.org | Delivers a "CF3+" equivalent to nucleophiles. nih.gov |

| Copper-Catalyzed Trifluoromethylation | CuI, Cu(OAc)2 researchgate.netbeilstein-journals.org | Effective for aryl halides and boronic acids. researchgate.netbeilstein-journals.org |

| Photoredox Catalysis | Ru(bpy)3Cl2, Ir(ppy)3 acs.orgrsc.org | Enables direct C-H trifluoromethylation. acs.orgrsc.org |

Integration of Artificial Intelligence and Machine Learning in Rational Design and Virtual Screening

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and offers significant potential for the rational design and virtual screening of 1H-indol-4-yl 4-(trifluoromethyl)benzoate derivatives. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. rsc.org By developing QSAR models for a series of indole derivatives, it is possible to predict the activity of new, unsynthesized analogues and prioritize the most promising candidates for synthesis. nih.govrsc.org This approach can significantly reduce the time and cost associated with traditional trial-and-error methods. nih.gov

Virtual screening is another powerful in silico technique that allows for the rapid screening of large libraries of virtual compounds against a specific biological target. acs.org ML algorithms, such as support vector machines (SVM), k-nearest neighbors (k-NN), and random forests, can be trained on datasets of known active and inactive compounds to build predictive models for virtual screening. researchgate.netacs.org These models can then be used to screen vast virtual libraries of 1H-indol-4-yl 4-(trifluoromethyl)benzoate analogues to identify those with a high probability of being active. acs.org

De novo drug design utilizes AI to generate novel molecular structures with desired properties. By providing the AI with a set of constraints, such as a desired pharmacological profile and physicochemical properties, it can propose new indole-benzoate derivatives that have never been synthesized before. This approach has the potential to lead to the discovery of truly innovative drug candidates.

| AI/ML Application | Description | Benefit for Derivative Design |

| QSAR Modeling | Correlates chemical structure with biological activity. rsc.org | Predicts the activity of new analogues and prioritizes synthesis. nih.govrsc.org |

| Virtual Screening | Screens large virtual libraries of compounds against a target. acs.org | Identifies promising candidates from vast chemical space. acs.org |

| De Novo Drug Design | Generates novel molecular structures with desired properties. | Proposes innovative drug candidates with optimized profiles. |

Exploration of New Pharmacological Target Classes based on Scaffold Adaptability

The indole scaffold is often referred to as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. researchgate.net This inherent adaptability of the indole nucleus, combined with the unique properties imparted by the trifluoromethylbenzoate moiety, makes 1H-indol-4-yl 4-(trifluoromethyl)benzoate an excellent starting point for exploring new pharmacological target classes.

The indole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological macromolecules. lu.se By strategically modifying the substitution pattern on both the indole and benzoate (B1203000) rings, it is possible to fine-tune the binding affinity and selectivity for different targets.

The exploration of new targets can be guided by several approaches:

Bioisosteric replacement: Replacing parts of the 1H-indol-4-yl 4-(trifluoromethyl)benzoate scaffold with other functional groups that have similar steric and electronic properties can lead to analogues with altered target profiles. researchgate.net For example, replacing the indole ring with other heterocycles or modifying the ester linkage can lead to compounds with novel biological activities.

Phenotypic screening: This approach involves screening a library of indole-benzoate derivatives in cell-based or whole-organism assays to identify compounds that produce a desired phenotypic change, without prior knowledge of the specific molecular target. Subsequent target deconvolution studies can then be used to identify the new pharmacological target.

Structure-based drug design: If the three-dimensional structure of a potential new target is known, computational docking studies can be used to predict how derivatives of 1H-indol-4-yl 4-(trifluoromethyl)benzoate might bind to it. This information can then be used to design and synthesize analogues with improved affinity and selectivity.

The versatility of the indole scaffold has already been demonstrated by the wide range of pharmacological targets that have been successfully modulated by indole-containing drugs, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in various metabolic pathways. acs.orgrsc.org

| Target Class | Examples of Indole-Targeted Proteins |

| Kinases | Tyrosine kinases, Serine/threonine kinases nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Serotonin receptors, Cannabinoid receptors researchgate.net |

| Enzymes | Histone deacetylases (HDACs), Topoisomerases researchgate.net |

| Protein-Protein Interactions | MDM2-p53 acs.org |

Sustainable and Green Chemical Synthesis of Indole-Benzoate Compounds (e.g., Electrochemical Synthesis)

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. The development of sustainable and environmentally friendly methods for the synthesis of indole-benzoate compounds is a key area of future research.

Electrochemical synthesis is a particularly promising green technology. rsc.org By using electricity as a "reagent," electrochemical reactions can often be performed under mild conditions, avoiding the use of harsh and toxic reagents. rsc.org The electrochemical synthesis of indoles and their derivatives has been demonstrated, and this approach could be adapted for the synthesis of the 1H-indol-4-yl 4-(trifluoromethyl)benzoate scaffold. organic-chemistry.orgresearchgate.net For example, the electrochemical intramolecular annulation of alkynylanilines offers a sustainable route to the indole core. rsc.org

Other green chemistry approaches that can be applied to the synthesis of indole-benzoate compounds include:

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or bio-derived solvents, can significantly reduce the environmental impact of a synthesis. nih.gov

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric quantities minimizes waste generation. This includes the use of heterogeneous catalysts that can be easily recovered and reused. acs.org

Microwave-assisted synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. nih.govmdpi.comorganic-chemistry.org

Biocatalysis: As mentioned in section 7.1, enzymes can be used to perform chemical transformations under mild and environmentally friendly conditions. researchgate.net

By embracing these green and sustainable synthetic strategies, the chemical community can contribute to a more environmentally responsible approach to the production of valuable indole-benzoate compounds.

| Green Chemistry Approach | Description | Benefit |

| Electrochemical Synthesis | Uses electricity to drive chemical reactions. rsc.org | Avoids harsh reagents, mild conditions. rsc.org |

| Greener Solvents | Employs environmentally friendly solvents like water or ionic liquids. nih.gov | Reduces pollution and health hazards. |

| Catalysis | Uses small amounts of catalysts instead of stoichiometric reagents. acs.org | Minimizes waste and improves atom economy. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. nih.govmdpi.comorganic-chemistry.org | Reduces reaction times and energy consumption. |

| Biocatalysis | Employs enzymes as catalysts. researchgate.net | Mild conditions, high selectivity, biodegradable. |

Q & A

Q. What are the common synthetic routes for preparing 1H-indol-4-yl 4-(trifluoromethyl)benzoate, and what are the critical reaction conditions to optimize yield?

Methodological Answer: The synthesis typically involves esterification between 4-(trifluoromethyl)benzoyl chloride and 1H-indol-4-ol. Key steps include:

- Reagent Activation: Use anhydrous conditions with a base (e.g., pyridine) to neutralize HCl generated during the reaction .

- Reaction Conditions: Reflux in a polar aprotic solvent (e.g., dichloromethane) under nitrogen to prevent hydrolysis. Stoichiometric ratios (1:1.2, acid chloride to indole) minimize side products.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the ester. Yield optimization (~60–75%) depends on rigorous exclusion of moisture .

Q. How can spectroscopic techniques confirm the structural integrity of 1H-indol-4-yl 4-(trifluoromethyl)benzoate?

Methodological Answer:

Q. What key physicochemical properties influence laboratory handling of this compound?

Methodological Answer:

- Solubility: Low polarity due to the trifluoromethyl group enhances solubility in dichloromethane or THF, but limited solubility in water (<0.1 mg/mL) necessitates storage in anhydrous conditions .

- Melting Point: Expected range: 120–140°C (varies with purity; DSC recommended for precise determination).

- Stability: Susceptible to hydrolysis under acidic/basic conditions; store at 4°C in inert atmosphere .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the benzoate moiety’s electronic environment and reactivity?

Methodological Answer:

- Electronic Effects: The -CF₃ group withdraws electrons via inductive effects, polarizing the ester carbonyl and increasing electrophilicity. This enhances susceptibility to nucleophilic attack (e.g., hydrolysis under basic conditions) .

- Resonance Stabilization: Reduced resonance donation to the ester carbonyl increases its electrophilic character, impacting reactivity in cross-coupling or amidation reactions .

- Experimental Validation: Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., hydrolysis rates monitored via HPLC) .

Q. In crystallographic studies, how can refinement software address challenges posed by the trifluoromethyl group?

Methodological Answer:

- Disorder Modeling: The trifluoromethyl group’s rotational freedom often causes crystallographic disorder. SHELXL (via PART instructions) partitions electron density into discrete orientations .

- High-Resolution Data: Collect data at low temperature (100 K) to reduce thermal motion. Anisotropic refinement for fluorine atoms improves model accuracy .

- Validation Tools: Use R₁, wR₂, and goodness-of-fit metrics to ensure refinement quality. Example: R₁ < 5% for high-confidence structures .

Q. How to resolve contradictory biological activity data across studies?

Methodological Answer:

- Purity Verification: Confirm compound identity via HPLC (>95% purity) and LC-MS to rule out degradation products .

- Assay Standardization: Replicate studies under controlled conditions (e.g., cell line passage number, serum-free media) to minimize variability .

- Meta-Analysis: Compare logP, solubility, and protein-binding data to identify confounding factors (e.g., aggregation in aqueous buffers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.